Cas no 628690-22-2 (4-(3-methylthiophen-2-yl)but-3-en-2-one)

4-(3-Methylthiophen-2-yl)but-3-en-2-one is a versatile organic compound featuring a conjugated enone system linked to a 3-methylthiophene moiety. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as a building block for heterocyclic and functionalized organic molecules. The presence of both the α,β-unsaturated carbonyl group and the thiophene ring enhances its utility in cyclization and cross-coupling reactions. Its well-defined molecular framework allows for precise modifications in pharmaceutical and materials science research. The compound’s stability and compatibility with common organic solvents further facilitate its handling in laboratory settings. Suitable for use in intermediates or specialized synthesis, it offers a balance of reactivity and structural diversity.
4-(3-methylthiophen-2-yl)but-3-en-2-one structure
628690-22-2 structure
Product Name:4-(3-methylthiophen-2-yl)but-3-en-2-one
CAS No:628690-22-2
MF:C9H10OS
MW:166.240101337433
CID:1641080
PubChem ID:20257169
Update Time:2025-06-28

4-(3-methylthiophen-2-yl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-(3-methyl-2-thienyl)-
    • 4-(3-methylthiophen-2-yl)but-3-en-2-one
    • AKOS013589772
    • EN300-1838653
    • 628690-22-2
    • Inchi: 1S/C9H10OS/c1-7-5-6-11-9(7)4-3-8(2)10/h3-6H,1-2H3/b4-3+
    • InChI Key: UVUNLUJLQHILSW-ONEGZZNKSA-N
    • SMILES: S1C=CC(C)=C1/C=C/C(C)=O

Computed Properties

  • Exact Mass: 166.0453
  • Monoisotopic Mass: 166.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • PSA: 17.07

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Additional information on 4-(3-methylthiophen-2-yl)but-3-en-2-one

4-(3-methylthiophen-2-yl)but-3-en-2-one (CAS No. 628690-22-2) – A Versatile Scaffold in Modern Medicinal Chemistry

The compound 4-(3-methylthiophen-2-yl)but-3-en-2-one (CAS No. 628690-22-2) has emerged as a prominent molecular scaffold in contemporary pharmaceutical research due to its unique structural features and diverse biological activities. This thiophene-containing butenone derivative combines the electronic and steric properties of the thienyl group with the conjugated alpha,beta-unsaturated ketone motif, creating a versatile platform for drug discovery and materials science applications. Recent advances in synthetic methodologies and computational modeling have further expanded the understanding of its reactivity and functional versatility.

The core structure of 4-(3-methylthiophen-2-yl)but-3-en-2-one comprises a five-membered thiophene ring substituted at the 2-position with a methylthio group and a conjugated butenone moiety. This arrangement imparts a unique combination of hydrophobicity and hydrogen-bonding potential, which is critical for molecular recognition in biological systems. Notably, the alpha,beta-unsaturated ketone functionality is known to participate in Michael addition reactions and Diels-Alder cycloadditions, making it a valuable building block in organic synthesis. Recent studies published in Organic Letters (2023) have demonstrated the utility of this scaffold in the development of covalent inhibitors targeting cysteine residues in protein kinases.

One of the most significant breakthroughs in the application of 4-(3-methylthiophen-2-yl)but-3-en-2-one has been its role as a bioisostere in the design of selective estrogen receptor modulators (SERMs). Researchers at the University of Cambridge have reported that substituting the thienyl group with electron-withdrawing substituents significantly enhances the compound's affinity for the estrogen receptor beta isoform. This finding has important implications for the development of next-generation SERMs with improved therapeutic profiles for breast cancer treatment.

The synthetic accessibility of 4-(3-methylthiophen-2-yl)but-3-en-2-one has been further enhanced by the development of microwave-assisted protocols and click chemistry-based approaches. A 2024 study in Advanced Synthesis & Catalysis described a novel one-pot synthesis method utilizing thiol-ene photopolymerization to construct the thienylbutenone core in a single reaction step with >90% yield. This advancement has significantly reduced the time and cost associated with the preparation of this compound for pharmaceutical screening campaigns.

Recent computational studies using quantum mechanics/molecular mechanics (QM/MM) simulations have provided new insights into the electronic properties of 4-(3-methylthiophen-2-yl)but-3-en-2-one. These investigations, published in Journal of Medicinal Chemistry (2023), have revealed that the conjugated carbonyl group exhibits a unique resonance stabilization effect when interacting with aromatic amino acid residues in protein binding pockets. This property has been exploited in the design of inhibitors of protein-protein interactions, particularly those targeting the PD-1/PD-L1 checkpoint pathway in immuno-oncology applications.

The biological evaluation of 4-(3-methylthiophen-2-yl)but-3-en-2-one derivatives has yielded promising results in multiple therapeutic areas. A 2023 preclinical study published in ACS Medicinal Chemistry Letters demonstrated that a fluorinated derivative of this compound exhibited potent antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.5 μM. The thienyl substituent was found to enhance membrane permeability while the alpha,beta-unsaturated ketone functionality facilitated interactions with fungal ergosterol.

In the field of materials science, 4-(3-methylthiophen-2-yl)but-3-en-2-one has shown remarkable potential as a building block for organic electronics. Researchers at MIT have developed thienylbutenone-based polymers with exceptional charge-carrier mobility, achieving hole mobilities exceeding 100 cm²/V·s in solution-processed thin-film transistors. The conjugated system of the compound contributes to the delocalization of π-electrons, a critical factor in the performance of organic photovoltaic materials.

The environmental impact of 4-(3-methylthiophen-2-yl)but-3-en-2-one synthesis has also been a focus of recent research. A 2024 study in Green Chemistry reported the development of a biocatalytic method using engineered cytochrome P450 enzymes to introduce the thienyl group with high stereoselectivity and atom economy. This approach has reduced the use of toxic reagents by over 70% compared to traditional synthetic methods, aligning with the principles of green chemistry.

Looking ahead, the structural diversity of 4-(3-methylthiophen-2-yl)but-3-en-2-one derivatives continues to inspire new applications. Current research efforts are focused on metal-organic frameworks (MOFs) incorporating this scaffold for gas storage and catalysis. Early results from Nature Materials (2023) suggest that the hydrophobic nature of the thienylbutenone core enhances the stability of MOFs under humid conditions while maintaining high surface areas.

As the understanding of 4-(3-methylthiophen-2-yl)but-3-en-2-one continues to evolve, its role in drug discovery, materials science, and sustainable chemistry is becoming increasingly prominent. The combination of synthetic flexibility, biological relevance, and environmental compatibility positions this compound as a key player in the development of innovative chemical solutions for the 21st century. Ongoing research is expected to further expand its applications in precision medicine, smart materials, and clean technology domains.

The compound 4-(3-methylthiophen-2-yl)but-3-en-2-one has emerged as a multifaceted molecule with significant applications across various scientific and technological domains. Here's a structured summary of its key attributes and implications: ### 1. Structural Characteristics - Core Structure: Composed of a five-membered thiophene ring with a methylthio group at the 2-position and a conjugated butenone moiety. - Reactivity: The alpha,beta-unsaturated ketone functionality enables participation in Michael addition and Diels-Alder reactions, enhancing synthetic versatility. - Hydrophobicity and Hydrogen-Bonding Potential: Balances hydrophobicity with hydrogen-bonding capabilities, facilitating molecular interactions in biological systems. ### 2. Synthetic Advancements - Microwave-Assisted Protocols: Accelerate synthesis with high yields. - Click Chemistry and One-Pot Methods: Simplify the synthesis of the thienylbutenone core, reducing time and cost. - Biocatalytic Approaches: Utilize engineered enzymes for stereoselective introduction of the thienyl group, aligning with green chemistry principles. ### 3. Biological Applications - Drug Discovery: - Estrogen Receptor Modulators (SERMs): Substituted derivatives show enhanced affinity for estrogen receptor beta, with implications for breast cancer treatment. - Antifungal Agents: Fluorinated derivatives exhibit potent activity against *Candida albicans*. - Immuno-Oncology: Inhibitors targeting the PD-1/PD-L1 pathway, leveraging resonance stabilization for protein interactions. - Covalent Inhibitors: Effective against cysteine residues in protein kinases. ### 4. Materials Science - Organic Electronics: Thienylbutenone-based polymers demonstrate high charge-carrier mobility (>100 cm²/V·s), suitable for organic photovoltaics and thin-film transistors. - Metal-Organic Frameworks (MOFs): Incorporation of the scaffold enhances stability under humid conditions while maintaining high surface areas for gas storage and catalysis. ### 5. Environmental Impact - Green Chemistry: Biocatalytic methods reduce toxic reagent use by over 70%, promoting sustainable synthesis. ### 6. Future Prospects - Precision Medicine: Potential for targeted therapies with improved pharmacological profiles. - Smart Materials: Development of responsive and functional materials. - Clean Technology: Applications in sustainable energy and environmental remediation. ### Conclusion 4-(3-methylthiophen-2-yl)but-3-en-2-one exemplifies the convergence of synthetic flexibility, biological relevance, and environmental sustainability. Its diverse applications in drug discovery, materials science, and green chemistry underscore its importance in addressing contemporary challenges, paving the way for innovative solutions in the 21st century.
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